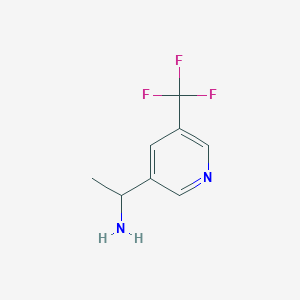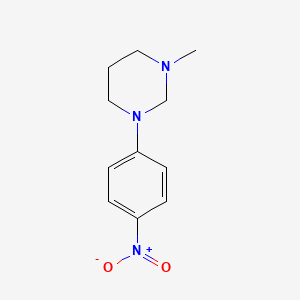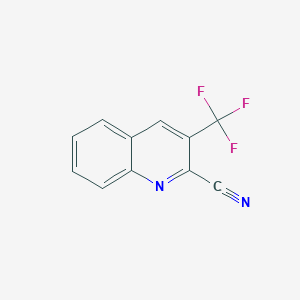
N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine is an organic compound with a complex structure that includes a purine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methylthio Groups: Methylthio groups can be introduced via nucleophilic substitution reactions using reagents like methylthiol.
Final Assembly: The final step involves the formation of the methanamine linkage, which can be done through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiol, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of simpler amines.
Wissenschaftliche Forschungsanwendungen
N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyl-6,7-di(methylthio)octanal
- 3,7-Dimethyl-2,6-octadienal
- 3,7-Dimethyl-6-octenal
Uniqueness
N-(3,7-Dimethyl-6-(methylthio)-3,7-dihydro-2H-purin-2-ylidene)methanamine is unique due to its specific purine ring structure and the presence of methylthio groups
Eigenschaften
Molekularformel |
C9H13N5S |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
N,3,7-trimethyl-6-methylsulfanylpurin-2-imine |
InChI |
InChI=1S/C9H13N5S/c1-10-9-12-8(15-4)6-7(14(9)3)11-5-13(6)2/h5H,1-4H3 |
InChI-Schlüssel |
OPEFTKYGWRPHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1N=C(C2=C(N1C)N=CN2C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


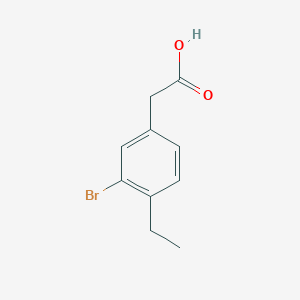
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
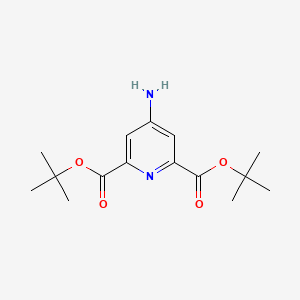
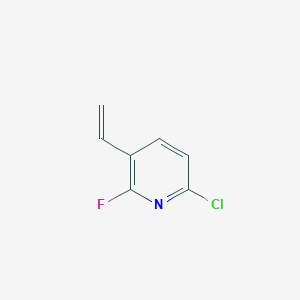
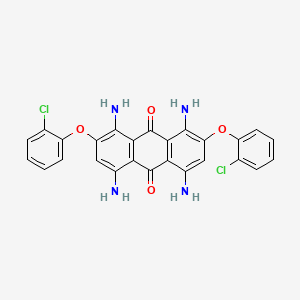
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)



